2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSHLIGIFXYJZ-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C(=O)O)\F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a fluorinated alkene under specific conditions to form the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is C10H6F4O2, with a molecular weight of 234.15 g/mol. The compound features a unique structure that includes both fluoro and trifluoromethyl groups, which contribute to its reactivity and interaction with biological systems .
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The incorporation of fluorine atoms often enhances the pharmacokinetic profiles of drug candidates, leading to increased efficacy against various cancer types. Studies have shown that derivatives of cinnamic acid can inhibit tumor growth and induce apoptosis in cancer cells .
1.2 Antithrombotic Agents
The compound has potential applications as an antithrombotic agent. It may function as an antagonist to the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. This mechanism could be beneficial in preventing thromboembolic disorders, making it a candidate for further development in cardiovascular therapies .
Agrochemical Applications
2.1 Herbicide Development
Due to its structural properties, this compound may serve as a precursor for developing novel herbicides. The presence of fluorine can enhance the herbicide's stability and effectiveness against specific weed species while minimizing environmental impact .
Material Science
3.1 Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of fluorinated polymers. These materials exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications in electronics and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, often through hydrogen bonding and hydrophobic interactions . This results in the modulation of biological pathways and processes, which can be harnessed for therapeutic or industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Stereochemical Impact :
- The target compound (Z-configuration) differs from its E-isomer, 4-fluoro-3-(trifluoromethyl)cinnamic acid (). The E-isomer has a higher melting point (141–144°C), likely due to better packing efficiency in the crystal lattice. Steric hindrance in the Z-isomer may reduce stability and alter reactivity .
Functional Group Variations :
- Replacement of the trifluoromethyl group with a dimethylsulfamoyl moiety () reduces fluorination but introduces a polar sulfonamide group, which may improve water solubility and alter target binding .
- Ureido derivatives () exhibit antischistosomal activity in mice, suggesting that the α,β-unsaturated acid scaffold can be modified with urea groups for therapeutic applications.
Biological Activity :
- While direct data on the target compound’s bioactivity is absent, structurally related compounds show diverse applications. For example:
- 4-Fluoro-3-(trifluoromethyl)cinnamic acid (E-isomer) is used in materials science and drug discovery due to its rigidity and electronic properties .
This may reflect difficulties in controlling stereochemistry during synthesis.
Biological Activity
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C10H5F5O2
- Molecular Weight: 252.14 g/mol
- CAS Number: 1564157-26-1
- Melting Point: 89-90 °C
Biological Activity Overview
Research indicates that fluorinated compounds like this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial effects. For instance, a study reported that derivatives with trifluoromethyl groups demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 25.9 | S. aureus |
| This compound | 12.9 | MRSA |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Specifically, the compound exhibited moderate inhibition of COX-2 and lipoxygenases (LOX), which are key targets in managing inflammation .
The biological activity of this compound is primarily attributed to its structural features:
- Electron-Withdrawing Groups: The presence of fluorine atoms enhances the compound's ability to engage in hydrogen and halogen bonding interactions with biological targets.
- Molecular Docking Studies: Computational studies have indicated favorable interactions with enzyme active sites, suggesting a mechanism for inhibition of key enzymes involved in inflammation and microbial resistance .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that modifications to the trifluoromethyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 µM against resistant strains .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of the compound on cancer cell lines, including MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values indicating moderate cytotoxicity, suggesting potential for development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.1 |
| Hek293 | 24.3 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
